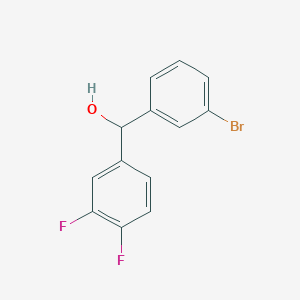

(3-Bromophenyl)(3,4-difluorophenyl)methanol

Description

(3-Bromophenyl)(3,4-difluorophenyl)methanol is a bifunctional aromatic methanol derivative featuring a bromine atom at the 3-position of one phenyl ring and fluorine atoms at the 3- and 4-positions of the second phenyl ring. Its molecular formula is C₁₃H₉BrF₂O, with a molecular weight of 299.11 g/mol. The compound’s structure combines electron-withdrawing substituents (Br, F) that influence its electronic properties, solubility, and reactivity.

For instance, (R)-(3-bromophenyl)(3,4-dichlorophenyl)methanol (31a) was synthesized via asymmetric catalysis using (+)-MIB, yielding 45% enantiomeric excess (ee) . Similar Grignard reactions involving 3,4-difluorophenylmagnesium bromide (as in Step 6 of ) could be adapted for its preparation .

Applications: Such compounds are often intermediates in pharmaceutical development. For example, 3,4-difluorophenyl-containing derivatives are utilized in MCHR1 antagonists () and kinase inhibitors (). The bromine atom may serve as a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

(3-bromophenyl)-(3,4-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMFHOOTFJJLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3,4-difluorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3,4-difluorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

Formation of Grignard Reagent: 3,4-difluorobromobenzene is reacted with magnesium in anhydrous ether to form 3,4-difluorophenylmagnesium bromide.

Grignard Reaction: The Grignard reagent is then reacted with 3-bromobenzaldehyde in anhydrous conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3,4-difluorophenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (3-Bromophenyl)(3,4-difluorophenyl)ketone.

Reduction: Formation of (3-Bromophenyl)(3,4-difluorophenyl)methane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(3,4-difluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3,4-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of fluorine atoms significantly impacts reactivity.

- Synthetic Challenges: Asymmetric synthesis of enantiopure methanol derivatives (e.g., 31a) requires chiral catalysts like (+)-MIB, achieving up to 90% ee . In contrast, 3,4-difluorobenzyl alcohol is commercially available, reflecting its simpler synthesis .

Functional Group Variations

Table 2: Functional Group Impact on Reactivity

Key Observations :

- Methanol vs. Heterocycles: The methanol group in the target compound allows for hydrogen bonding, critical in enzyme inhibition. In contrast, thiazole () and oxadiazole () derivatives rely on aromatic π-stacking and heteroatom interactions for bioactivity.

- Bromine Utility : The bromine atom in the target compound offers a versatile site for cross-coupling (e.g., Suzuki-Miyaura), whereas oxadiazole derivatives require separate halogenation steps for functionalization .

Biological Activity

The compound (3-Bromophenyl)(3,4-difluorophenyl)methanol , also known as a brominated phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C16H15BrF2O

- Molecular Weight : 349.2 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The presence of the bromine and fluorine substituents enhances its reactivity and potential for forming hydrogen bonds, which may influence its interaction with proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cancer and inflammation.

- Antioxidant Activity : The phenolic structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.2 | Cell cycle arrest |

| A549 (Lung) | 12.8 | Inhibition of microtubule assembly |

Case Studies

-

Study on Breast Cancer Cells :

In a study evaluating the effects on MDA-MB-231 breast cancer cells, treatment with this compound at concentrations of 1-10 µM resulted in increased caspase-3 activity, indicating the induction of apoptosis. Morphological changes consistent with apoptosis were observed at 1 µM concentration. -

Microtubule Destabilization :

Another study highlighted that this compound could destabilize microtubules at concentrations around 20 µM. This effect was linked to its potential use as a chemotherapeutic agent targeting rapidly dividing cancer cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate bioavailability with a favorable safety profile in vitro; however, further in vivo studies are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.